4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
CAS No.: 338751-69-2
Cat. No.: VC2928378
Molecular Formula: C12H10N2O4
Molecular Weight: 246.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338751-69-2 |
|---|---|
| Molecular Formula | C12H10N2O4 |
| Molecular Weight | 246.22 g/mol |
| IUPAC Name | 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O4/c1-7-2-4-8(5-3-7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18) |
| Standard InChI Key | MMJGOAVBFGJMFG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O |
Introduction
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring with various substituents, including a hydroxyl group at position 4, a methylphenyl group at position 1, and a carboxylic acid group at position 3. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of both hydroxyl and carboxylic acid functional groups, which allow for versatile chemical modifications and reactions.
Key Structural Data:
| Property | Description |
|---|---|
| Molecular Formula | Not specified in the search results, but typically involves a pyridazine ring with the mentioned substituents. |
| CAS Number | 338751-69-2. |
| Solubility | Soluble in organic solvents; less soluble in water. |
| Functional Groups | Hydroxyl (-OH), carboxylic acid (-COOH), methylphenyl group. |
Synthesis
The synthesis of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. This reaction is generally conducted in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process. Industrial production often utilizes continuous flow reactors and optimized reaction conditions to enhance efficiency. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels in the final product.
Applications and Potential Uses
This compound has several applications due to its versatile chemical structure. The presence of hydroxyl and carboxylic acid groups allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and materials science. The compound's ability to form hydrogen bonds with biological macromolecules could influence their activity, potentially leading to biological effects.
Potential Applications:
| Field | Description |
|---|---|
| Medicinal Chemistry | Potential for drug development due to interactions with biological systems. |
| Materials Science | Versatile chemical modifications suitable for material synthesis. |
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound further. These methods provide detailed structural information and help in assessing the purity and chemical properties of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume